molecular formula C18H20N2O2S B2468875 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone CAS No. 2109278-57-9

1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2468875
CAS No.: 2109278-57-9
M. Wt: 328.43
InChI Key: BPIVBOQIAKVSHT-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone is an interesting compound due to its unique structure that includes a bicyclic ring and heteroaromatic substituents. Its presence in various scientific research applications, particularly in organic chemistry and medicinal chemistry, makes it a subject of significant interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone typically involves a multi-step organic synthesis. The starting materials often include pyridine derivatives, thiophene derivatives, and other necessary organic reagents. Reaction conditions might involve:

  • Catalysts like palladium or other transition metals.

  • Solvents such as dichloromethane, ethanol, or acetonitrile.

  • Temperature control, generally ranging from room temperature to reflux conditions. Industrial Production Methods: Industrial-scale production might leverage continuous flow chemistry techniques or batch processing to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound can undergo various types of chemical reactions such as:

  • Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.

  • Reduction: Undergoes reduction reactions, yielding different reduced states.

  • Substitution: Electrophilic and nucleophilic substitution reactions lead to various derivatives.

Common Reagents and Conditions

Common reagents might include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products depend on the reaction type. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could result in various substituted pyridine or thiophene derivatives.

Scientific Research Applications

1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone has broad applications:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Studied for its potential interactions with biological targets.

  • Medicine: Explored for potential therapeutic effects due to its bioactive structure.

  • Industry: Utilized in the development of novel materials and compounds.

Mechanism of Action

The mechanism of action involves interaction with molecular targets, likely binding to specific receptors or enzymes. This binding alters the activity of these targets, leading to physiological or biochemical changes. The precise pathways depend on the context of its application.

Comparison with Similar Compounds

Similar compounds include those with structural similarities in the bicyclic ring or heteroaromatic substituents. Comparisons highlight unique features such as binding affinities, biological activity, and stability.

List of Similar Compounds

  • 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(furan-3-yl)ethanone.

  • 1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone.

And there you have it: a brief dive into the world of 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone. Isn’t chemistry fascinating?

Properties

IUPAC Name

1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-18(8-13-5-7-23-12-13)20-14-3-4-15(20)10-17(9-14)22-16-2-1-6-19-11-16/h1-2,5-7,11-12,14-15,17H,3-4,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIVBOQIAKVSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CSC=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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